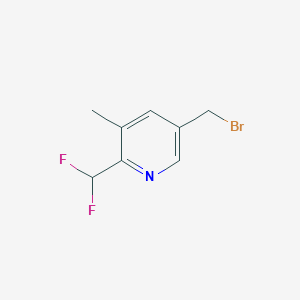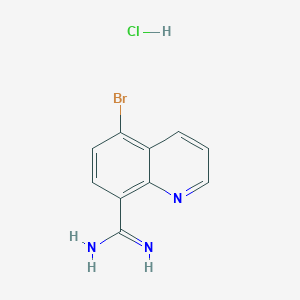
tert-Butyl 5,6-dihydroxy-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5,6-dihydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a tert-butyl group, two hydroxyl groups, and a carboxylate group attached to the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5,6-dihydroxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives.
Functional Group Introduction: The tert-butyl group is introduced through alkylation reactions, while the hydroxyl groups are added via hydroxylation reactions.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using reagents like carbon dioxide or carboxylic acids.
Reaction Conditions: These reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to enhance reaction efficiency
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5,6-dihydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions
Major Products Formed
The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and various substituted indole compounds, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl 5,6-dihydroxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-Butyl 5,6-dihydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 5,6-dimethoxy-1H-indole-2-carboxylate
- tert-Butyl 1H-indole-5-carboxylate
- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 5,6-dihydroxy-1H-indole-2-carboxylate is unique due to the presence of both hydroxyl and carboxylate groups on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
tert-butyl 5,6-dihydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-13(2,3)18-12(17)9-4-7-5-10(15)11(16)6-8(7)14-9/h4-6,14-16H,1-3H3 |
Clave InChI |
KZPJBYKEYVTUKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC2=CC(=C(C=C2N1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
![2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B13660834.png)


![2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660854.png)

![5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)

![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)


![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)


